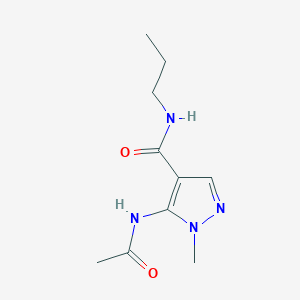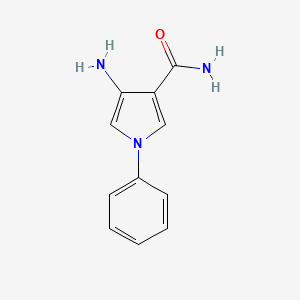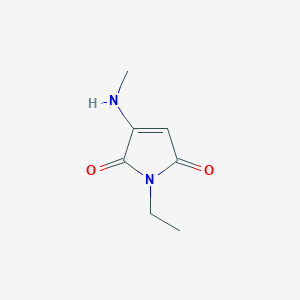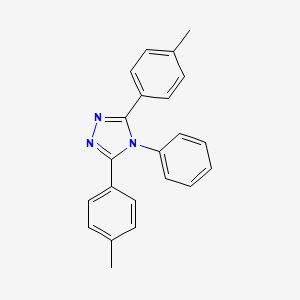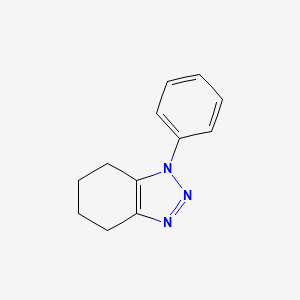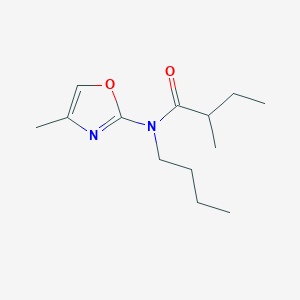
4-Quinolinamine, N-(diphenylmethyl)-3,5,7-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine is an organic compound with the molecular formula C25H24N2. It is known for its unique structure, which includes a quinoline core substituted with benzhydryl and trimethyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzhydryl Group: The benzhydryl group can be attached through a nucleophilic substitution reaction using benzhydryl chloride and a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives
科学研究应用
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) and cell proliferation
相似化合物的比较
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, 3,5,7-trimethylquinoline, benzhydryl amine.
Uniqueness: The presence of both benzhydryl and trimethyl groups in N-Benzhydryl-3,5,7-trimethylquinolin-4-amine provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications
属性
CAS 编号 |
61563-47-1 |
|---|---|
分子式 |
C25H24N2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
N-benzhydryl-3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C25H24N2/c1-17-14-18(2)23-22(15-17)26-16-19(3)24(23)27-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,25H,1-3H3,(H,26,27) |
InChI 键 |
NAFIRWDZXINPOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


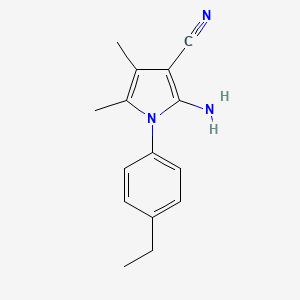
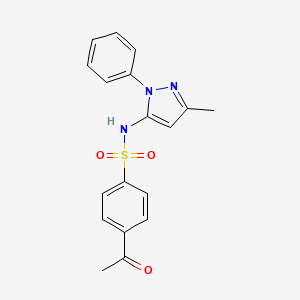
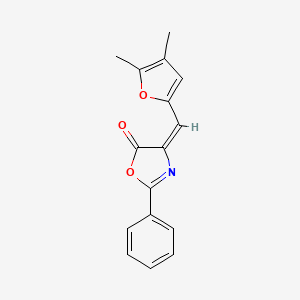
![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
